molecular formula C12H10N4S B2713900 N-(pyridin-2-ylmethyl)thiazolo[4,5-c]pyridin-2-amine CAS No. 2309574-11-4

N-(pyridin-2-ylmethyl)thiazolo[4,5-c]pyridin-2-amine

Cat. No.: B2713900
CAS No.: 2309574-11-4
M. Wt: 242.3
InChI Key: AYQWIZJUYPQUOY-UHFFFAOYSA-N
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Description

N-(pyridin-2-ylmethyl)thiazolo[4,5-c]pyridin-2-amine is a high-purity chemical compound offered for research and development purposes. This molecule features a fused thiazolo[4,5-c]pyridine core, a privileged structure in medicinal chemistry known for its potential in drug discovery . The scaffold is similar to other researched thiazolopyridine derivatives, which are often explored as key intermediates in the synthesis of pharmacologically active molecules . As a building block, this compound can be utilized in various chemical syntheses, including the development of novel heterocyclic systems for screening against biological targets. It is strictly intended for laboratory research use and is not for diagnostic, therapeutic, or any other human use. Researchers can request a certificate of analysis for this product. For specific storage and handling information, please contact our product support team.

Properties

IUPAC Name

N-(pyridin-2-ylmethyl)-[1,3]thiazolo[4,5-c]pyridin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N4S/c1-2-5-14-9(3-1)7-15-12-16-10-8-13-6-4-11(10)17-12/h1-6,8H,7H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYQWIZJUYPQUOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)CNC2=NC3=C(S2)C=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(pyridin-2-ylmethyl)thiazolo[4,5-c]pyridin-2-amine typically involves the annulation of a thiazole ring to a pyridine derivative. One efficient method involves the use of microwave-assisted synthesis. For example, a solution of 3-bromo-N-[4-chloro-5H-1,2,3-dithiazol-5-ylidene]pyridin-2-amine in the presence of copper iodide in dry pyridine is heated under microwave irradiation at 115°C for 30 minutes .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, and ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

N-(pyridin-2-ylmethyl)thiazolo[4,5-c]pyridin-2-amine can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst such as iron (Fe).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while reduction may yield amine derivatives.

Scientific Research Applications

N-(pyridin-2-ylmethyl)thiazolo[4,5-c]pyridin-2-amine has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(pyridin-2-ylmethyl)thiazolo[4,5-c]pyridin-2-amine involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following compounds share structural similarities with the target molecule, differing primarily in substituents or ring fusion positions:

7-Bromo-[1,3]thiazolo[4,5-c]pyridin-2-amine
  • Molecular Formula : C₆H₄BrN₃S
  • Key Features : Bromine at the 7-position, thiazolo[4,5-c]pyridine core.
  • Physicochemical Properties : Molecular weight = 230.09 g/mol; XLogP3 = 1.7 (moderate lipophilicity) .
  • Synthesis : Bromination of the parent thiazolo[4,5-c]pyridin-2-amine.
4-Chloro-[1,3]thiazolo[4,5-c]pyridin-2-amine
  • Molecular Formula : C₆H₄ClN₃S
  • Key Features : Chlorine at the 4-position.
  • Comparison : Chlorine’s smaller size and higher electronegativity compared to bromine may alter electronic properties and reactivity .
N-(1-Phenylethyl)-[1,3]thiazolo[4,5-c]pyridin-2-amine
  • Molecular Formula : C₁₄H₁₃N₃S
  • Key Features : Bulky phenylethyl substituent.
  • Physicochemical Impact : Increased lipophilicity (predicted logP > 2.5) due to aromatic substituent .
5-Acetyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-amine
  • Molecular Formula : C₈H₁₁N₃OS
  • Key Features : Saturated tetrahydro ring system with an acetyl group.
  • Impact : Reduced aromaticity enhances solubility; acetyl group may influence metabolic stability .
N-Phenyl-5-thiophen-2-yl-7-(trifluoromethyl)-[1,3]thiazolo[4,5-b]pyridin-2-amine
  • Molecular Formula : C₁₇H₁₀F₃N₃S₂
  • Key Features : Thiophene and trifluoromethyl groups; [4,5-b] ring fusion.
  • Biological Relevance : Trifluoromethyl groups enhance metabolic stability; thiophene may modulate π-π interactions .

Physicochemical and Pharmacological Comparisons

Compound Molecular Formula Substituents Molecular Weight (g/mol) XLogP3 Key Properties
N-(pyridin-2-ylmethyl)thiazolo[4,5-c]pyridin-2-amine C₁₁H₁₀N₄S (predicted) Pyridin-2-ylmethyl ~230 (estimated) ~2.0 (predicted) Enhanced aromatic interactions
7-Bromo-[1,3]thiazolo[4,5-c]pyridin-2-amine C₆H₄BrN₃S Bromine (C7) 230.09 1.7 Moderate lipophilicity
4-Chloro-[1,3]thiazolo[4,5-c]pyridin-2-amine C₆H₄ClN₃S Chlorine (C4) 189.64 1.2 Higher polarity vs. bromine analog
N-(1-Phenylethyl)-[1,3]thiazolo[4,5-c]pyridin-2-amine C₁₄H₁₃N₃S Phenylethyl 255.34 ~3.0 High lipophilicity
5-Acetyl-tetrahydrothiazolo[5,4-c]pyridin-2-amine C₈H₁₁N₃OS Acetyl, saturated ring 197.26 0.5 Improved aqueous solubility
N-Phenyl-5-thiophen-2-yl-7-(trifluoromethyl)-[1,3]thiazolo[4,5-b]pyridin-2-amine C₁₇H₁₀F₃N₃S₂ Thiophene, CF₃, [4,5-b] fusion 393.41 3.8 High metabolic stability

Biological Activity

N-(pyridin-2-ylmethyl)thiazolo[4,5-c]pyridin-2-amine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in cancer treatment and enzyme inhibition. This article provides a comprehensive overview of the biological activity associated with this compound, supported by various studies and data.

Structural Overview

The compound features a thiazolo[4,5-c]pyridine core fused with a pyridine moiety, contributing to its unique pharmacological properties. The structural formula can be represented as follows:

N pyridin 2 ylmethyl thiazolo 4 5 c pyridin 2 amine\text{N pyridin 2 ylmethyl thiazolo 4 5 c pyridin 2 amine}

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Research indicates that it acts as an inhibitor of the phosphoinositide 3-kinase (PI3K) pathway, which is crucial in regulating cell growth and survival. By binding to the active site of PI3K, it prevents the enzyme from interacting with phosphoinositides, thereby inhibiting the downstream Akt signaling pathway involved in cell proliferation and survival .

Antitumor Activity

Numerous studies have evaluated the antitumor properties of compounds related to thiazolo[4,5-c]pyridine derivatives. For instance, a study assessed the cytotoxic effects of various synthesized thiazolo derivatives against different cancer cell lines. The results indicated that specific derivatives exhibited significant growth inhibition against human cancer cells, including colorectal carcinoma (HCT-116) and lung fibroblast (WI-38) cells .

Case Study: Antitumor Efficacy

A notable case study involved the evaluation of a thiazolo derivative similar to this compound. The compound demonstrated an IC50 value of approximately 5.33 µM against HCT-116 cells and 21.69 µM against WI-38 cells, indicating potent cytotoxicity . Flow cytometric analysis revealed that the compound induced apoptosis and caused G2/M phase cell cycle arrest, suggesting its potential as an anticancer agent.

Enzyme Inhibition

In addition to its antitumor activity, this compound has been studied for its inhibitory effects on various enzymes. For example, it has shown promise as an inhibitor of cyclin-dependent kinases (CDKs), which are critical in cell cycle regulation. Inhibiting CDK1 has been linked to reduced proliferation in cancer cells .

Summary of Biological Activities

The following table summarizes key findings related to the biological activities of this compound and its derivatives:

Activity Target/Pathway IC50 Value Effect
Antitumor ActivityHCT-116 (Colorectal Cancer)5.33 µMInduces apoptosis
Antitumor ActivityWI-38 (Lung Fibroblast)21.69 µMInduces apoptosis
CDK InhibitionCDK197 nMCell cycle arrest at G2/M phase

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